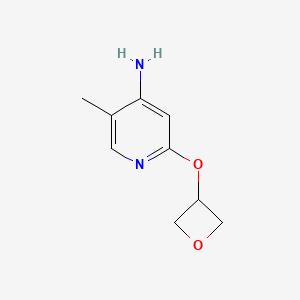

5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine

Description

Contextualization of Oxetane (B1205548) Motifs in Advanced Chemical Design

The oxetane ring, a four-membered cyclic ether, has gained significant traction in advanced chemical design, particularly in medicinal chemistry. nih.gov Historically underutilized due to perceived instability, recent synthetic advancements have made oxetanes more accessible, leading to a surge in their investigation. acs.org

Oxetanes are valued for their distinct three-dimensional structure and polarity. nih.gov The incorporation of an oxetane can profoundly influence a molecule's properties by:

Improving Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a parent molecule, a critical factor for drug development.

Modulating Lipophilicity: Oxetanes can serve as effective replacements for less desirable groups like gem-dimethyl or carbonyl functionalities, helping to fine-tune a compound's lipophilicity (LogP) and metabolic stability.

Acting as a Bioisostere: The oxetane motif is recognized as a valuable bioisostere for carbonyl and gem-dimethyl groups. This substitution can lead to improved metabolic profiles and better target engagement.

Altering Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of nearby amine groups, which can be advantageous for optimizing a drug candidate's pharmacokinetic properties. nih.gov

The 3-substituted oxetane, as seen in 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine, is a particularly common and stable configuration used in drug discovery campaigns. nih.govacs.org

Significance of Pyridine-Amine Scaffolds in Heterocyclic Chemistry

The pyridine (B92270) ring is a fundamental six-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry. nih.gov Its presence is widespread in natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, allowing for interactions with biological targets and improving water solubility. nih.govbldpharm.com

When combined with an amine group, the resulting pyridine-amine scaffold becomes a versatile building block for a diverse range of biologically active molecules. These scaffolds are integral to numerous FDA-approved drugs with applications spanning from anticancer to central nervous system disorders. nih.gov The amino group provides a critical handle for further chemical modification and can participate in key hydrogen bonding interactions within enzyme active sites or receptors. The 2-aminopyridine (B139424) motif, in particular, is a significant feature in many pharmaceuticals. dicp.ac.cn

Overview of Research Trajectories for Oxetane-Containing Pyridine Amines

The strategic combination of oxetane and pyridine-amine motifs has defined a promising trajectory in modern chemical research, particularly in the quest for novel therapeutic agents. The research on oxetane-containing pyridine amines is largely driven by the desire to merge the beneficial properties of both fragments.

The primary research application for this class of compounds appears to be in the development of kinase inhibitors, which are crucial in oncology and immunology. google.com The pyridine-amine core often serves as a "hinge-binding" element that anchors the molecule to the ATP-binding site of a target kinase. The attached oxetane moiety then functions to optimize the compound's physicochemical properties, such as solubility and metabolic stability, while exploring additional binding pockets within the enzyme.

While extensive public research specifically detailing the synthesis and application of this compound is not widely available, its structure is representative of compounds found in recent patent literature for kinase inhibitors. google.com The general synthetic routes to such compounds often involve the nucleophilic substitution of a halogenated pyridine with 3-hydroxyoxetane, followed by the introduction or modification of the amine group. The exploration of these molecules underscores a rational design approach in medicinal chemistry, where specific structural motifs are deliberately combined to achieve a desired therapeutic profile.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 1594793-52-8 bldpharm.comchiralen.com |

| Molecular Formula | C₉H₁₂N₂O₂ chiralen.com |

| Molecular Weight | 180.20 g/mol bldpharm.comchiralen.com |

| Synonyms | This compound chiralen.com |

Table 2: Physicochemical Properties of Related Scaffolds

| Scaffold/Property | Key Characteristics | Reference |

| Oxetane Motif | Increases polarity and three-dimensionality; acts as a bioisostere for carbonyl and gem-dimethyl groups; can improve aqueous solubility and metabolic stability. | nih.gov |

| Pyridine-Amine Scaffold | Privileged structure in medicinal chemistry; nitrogen atom acts as H-bond acceptor; improves solubility and provides a point for chemical modification. | nih.govbldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-methyl-2-(oxetan-3-yloxy)pyridin-4-amine |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-11-9(2-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3,(H2,10,11) |

InChI Key |

IKIMTKHRAPYCMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1N)OC2COC2 |

Origin of Product |

United States |

Conformational Analysis and Molecular Architecture of 5 Methyl 2 Oxetan 3 Yloxy Pyridin 4 Amine

Theoretical Treatments of Oxetane (B1205548) Ring Strain and Conformational Dynamics

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral value. nih.gov This inherent strain, estimated to be around 25.5 kcal/mol, is a defining feature that influences both the ring's conformation and its reactivity. nih.gov Unlike the planar cyclobutane, the oxetane ring is not flat and undergoes a dynamic process known as ring-puckering. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have shown that the oxetane ring exists as a puckered conformation, which helps to alleviate unfavorable eclipsing interactions between adjacent hydrogen atoms. acs.org The introduction of a substituent on the 3-position, as seen in 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine, tends to increase the degree of puckering. acs.org The ring rapidly inverts between two equivalent puckered conformations. Theoretical calculations indicate that this ring-puckering motion has a pronounced effect on the electron density distribution of the molecule's frontier orbitals. nih.gov

| Property | Value | Comparison |

| Ring Strain Energy | ~25.5 kcal/mol | Higher than Tetrahydrofuran (5.6 kcal/mol), comparable to Oxirane (27.3 kcal/mol) nih.gov |

| C-O Bond Length | ~1.46 Å | - |

| C-C Bond Length | ~1.53 Å | - |

| C-O-C Bond Angle | ~90.2° | Deviates significantly from the ideal 109.5° |

| Conformation | Puckered (non-planar) | Dynamic inversion between conformers |

Table 1: Theoretical and Experimental Properties of the Unsubstituted Oxetane Ring. Data is based on typical values from computational and crystallographic studies.

The polymerization of oxetane derivatives is often studied using DFT, which shows that the reaction proceeds via the oxygen atom of one molecule attacking a carbon atom of a cationized oxetane ring. rsc.org This reactivity underscores the influence of ring strain on the chemical properties of oxetane-containing compounds.

Stereochemical Influence of the Oxetan-3-yloxy Substituent on Molecular Geometry

The electronic nature of the oxetan-3-yloxy group, as an alkoxy substituent, can influence the electronic structure of the pyridine (B92270) ring. nih.gov While alkoxy groups are typically considered electron-donating through resonance, their inductive effects can be electron-withdrawing. This dual nature can modulate the bond lengths and charge distribution within the aromatic pyridine system. The orientation of the oxetane ring relative to the pyridine ring is defined by the torsional angles around the C2(pyridine)-O and O-C3(oxetane) bonds. Computational modeling would be required to determine the lowest energy conformer, but it is likely that the oxetane ring will be oriented to minimize steric hindrance, potentially positioning it away from the C4-amine and C5-methyl groups. This orientation is crucial as it dictates the potential for intramolecular interactions.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The specific arrangement of functional groups in this compound creates the potential for intramolecular hydrogen bonding, a key factor in determining the molecule's preferred conformation. khanacademy.org A hydrogen bond is a special type of dipole-dipole interaction between a hydrogen atom in a highly polarized bond (e.g., N-H) and a nearby electronegative atom (e.g., O, N). khanacademy.org

The most probable intramolecular hydrogen bond would form between one of the hydrogen atoms of the C4-amino group (the donor) and the ether oxygen atom of the oxetane ring (the acceptor). nih.govquora.com This interaction would result in the formation of a stable six-membered pseudo-ring, which is a common and energetically favorable motif in organic molecules. The strength of this N-H···O interaction would depend on the precise geometry of the lowest-energy conformer.

Other non-covalent interactions may also play a role in stabilizing the molecular structure. These could include:

N-H···N Interaction: An intramolecular hydrogen bond between the amino group and the pyridine ring nitrogen is also conceivable, which would form a five-membered ring.

van der Waals Forces: Repulsive and attractive forces between non-bonded atoms will also influence the final geometry.

| Interaction Type | Donor | Acceptor | Resulting Ring Size | Estimated Strength |

| Intramolecular H-Bond | N-H (Amine) | O (Oxetane Ether) | 6-membered | Moderate |

| Intramolecular H-Bond | N-H (Amine) | N (Pyridine) | 5-membered | Weak to Moderate |

Table 2: Potential Intramolecular Non-Covalent Interactions in this compound. Strengths are theoretical estimations based on typical values for such interactions.

Solid-State Structural Elucidation for Crystal Packing and Supramolecular Assemblies

While no experimental crystal structure for this compound has been reported, its solid-state architecture can be predicted based on the principles of crystal engineering and the analysis of supramolecular synthons. acs.org Supramolecular synthons are robust intermolecular recognition motifs that guide the self-assembly of molecules into crystalline solids. acs.orgresearchgate.net

The primary functional groups available for intermolecular interactions are the 4-amino group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor). acs.orgnih.gov These groups are known to form highly predictable and robust supramolecular synthons in aminopyridine derivatives. A common motif is the formation of a hydrogen-bonded dimer, where two molecules are linked by a pair of N-H···N bonds, creating a characteristic R²₂(8) ring motif. Alternatively, these interactions can lead to the formation of infinite chains or catemers.

The oxetane oxygen and the second N-H of the amino group are also available to participate in further hydrogen bonding, potentially linking these primary dimeric or catemeric structures into more complex two- or three-dimensional networks. mdpi.com Weaker interactions, such as π-π stacking between pyridine rings and C-H···O or C-H···π contacts, would provide additional stabilization to the crystal packing. mdpi.com The interplay between the strong, directional N-H···N hydrogen bonds and these weaker, less directional forces would ultimately determine the final crystal lattice.

| Supramolecular Synthon | Interacting Groups | Common Motif |

| Primary H-Bond | N-H (Amine) ··· N (Pyridine) | R²₂(8) Dimer or Catemer (Chain) |

| Secondary H-Bond | N-H (Amine) ··· O (Oxetane) | 3D Network Linkage |

| Weak Interaction | Pyridine Ring ··· Pyridine Ring | π-π Stacking |

| Weak Interaction | C-H ··· O (Oxetane) | Packing Stabilization |

Table 3: Predicted Supramolecular Synthons and Their Role in the Crystal Packing of this compound.

Mechanistic Investigations of Reactions Involving 5 Methyl 2 Oxetan 3 Yloxy Pyridin 4 Amine and Analogous Systems

Elucidation of Oxetane (B1205548) Ring-Opening Mechanisms

The four-membered oxetane ring is a strained heterocycle, making it susceptible to ring-opening reactions under various conditions. The presence of an oxygen atom within the ring and its connection to the pyridine (B92270) scaffold via an ether linkage introduces unique electronic features that govern its reactivity.

Acid-Catalyzed Ring-Opening Pathways

Under acidic conditions, the oxetane moiety of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine is susceptible to ring-opening. The reaction is initiated by the protonation of the oxetane oxygen atom, which enhances the electrophilicity of the ring carbons. This is followed by a nucleophilic attack that cleaves one of the C-O bonds.

The regioselectivity of the nucleophilic attack on the unsymmetrical 3-oxy-substituted oxetane ring is a key mechanistic feature. In acid-catalyzed ring-openings of unsymmetrical oxetanes, the nucleophile typically attacks the more substituted carbon atom. magtech.com.cnacs.org This preference is attributed to the development of a partial positive charge on the ring carbons in the transition state. The carbon atom that can better stabilize this positive charge (i.e., the more substituted carbon) is the preferred site of attack. This process can proceed through a transition state with significant SN1 character.

In the case of this compound, protonation of the oxetane oxygen would lead to two potential sites for nucleophilic attack: C2 and C4 of the oxetane ring. The ether linkage at C3 would electronically influence these positions. The reaction with a nucleophile (e.g., water, an alcohol) would result in a 1,3-diol derivative. For instance, hydrolysis under aqueous acidic conditions would yield 3-((4-amino-5-methylpyridin-2-yl)oxy)propane-1,3-diol.

Table 1: Regioselectivity in Acid-Catalyzed Oxetane Ring-Opening

| Oxetane Substrate | Attacking Nucleophile | Major Product | Mechanistic Rationale |

|---|---|---|---|

| 2-Phenyloxetane | Water/H+ | 1-Phenylpropane-1,3-diol | Nucleophilic attack at the benzylic position, which can better stabilize a carbocation-like intermediate. acs.org |

Enzymatic Hydrolysis Mechanisms

Recent research has identified oxetanes as a novel class of substrates for microsomal epoxide hydrolase (mEH), an enzyme traditionally known for hydrolyzing epoxides. nih.govnih.gov This discovery is significant as it represents a non-oxidative metabolic pathway for oxetane-containing compounds. The hydrolysis of the oxetane ring in this compound would be a key metabolic transformation, yielding a 1,3-diol.

The catalytic mechanism of mEH involves a two-step process within a hydrophobic active site. wikipedia.orgnih.govacs.org

Alkylation Step: A nucleophilic aspartate residue (D226 in rat mEH) in the enzyme's active site attacks one of the oxetane's carbon atoms. This results in the formation of a covalent ester intermediate and the opening of the oxetane ring.

Hydrolysis Step: A catalytic triad (B1167595) (Asp-His-Glu) activates a water molecule, which then hydrolyzes the ester intermediate, releasing the diol product and regenerating the free enzyme.

The rate and efficiency of this enzymatic hydrolysis are highly dependent on the structural features surrounding the oxetane ring. nih.gov Factors such as the pKa of nearby functional groups and the distance between the oxetane and other parts of the molecule can significantly modulate the reaction rate. For instance, methyl groups on or near the oxetane ring have been shown to enhance the rate of hydrolysis. nih.govresearchgate.net The specific arrangement of the methyl, amino, and pyridinyl groups in this compound would therefore be expected to influence its recognition and processing by mEH.

Reactivity of the Pyridin-4-amine Functionality

The pyridin-4-amine moiety contains two primary sites of reactivity: the exocyclic amino group and the pyridine ring nitrogen. The lone pair of electrons on the exocyclic nitrogen atom is delocalized into the pyridine ring, which increases the electron density of the ring and enhances its nucleophilicity compared to unsubstituted pyridine. Conversely, this delocalization reduces the basicity of the amino group while increasing the basicity of the ring nitrogen.

In reactions with electrophiles, 4-aminopyridine (B3432731) can exhibit dual reactivity.

N-Acylation: Acetylation of 4-aminopyridine with acetic anhydride (B1165640) typically occurs via an initial attack on the more nucleophilic ring nitrogen, forming a highly reactive N-acetylpyridinium intermediate. This is then followed by a rapid transfer of the acetyl group to the exocyclic amino group. publish.csiro.au However, steric hindrance near the ring nitrogen can block this pathway, forcing direct acylation at the less reactive amino group.

N-Alkylation: In contrast to acylation, alkylation generally occurs at the more basic ring nitrogen, leading to the formation of a stable pyridinium (B92312) salt. publish.csiro.au Direct alkylation on the exocyclic amino group is less favorable but can be achieved under specific conditions, often requiring protection of the amino group first. researchgate.netresearchgate.net

Electrophilic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In 4-aminopyridine, this directs substitution to the 3- and 5-positions. However, electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature. Reactions often require harsh conditions or activation of the ring, for instance, by forming the N-oxide. quimicaorganica.orgyoutube.com

Influence of the Oxetane and Methyl Substituents on Pyridine Reactivity

4-Amino Group: As a powerful electron-donating group (by resonance), it strongly activates the pyridine ring towards electrophilic attack and increases the nucleophilicity of the ring carbons.

5-Methyl Group: This is a weak electron-donating group (by induction and hyperconjugation), which further increases the electron density of the ring, reinforcing the activating effect of the amino group.

2-(Oxetan-3-yloxy) Group: This alkoxy-type group has a dual electronic effect. The oxygen atom can donate electron density to the ring via resonance (+M effect) but also withdraws electron density via induction (-I effect) due to its electronegativity. Generally, for alkoxy groups, the resonance effect dominates, leading to a net activation of the ring, particularly at the ortho and para positions.

The combination of these three substituents makes the pyridine ring significantly more electron-rich than unsubstituted pyridine. The strong activating effect of the 4-amino group, supplemented by the 5-methyl and 2-alkoxy groups, renders the C3 and C5 positions highly susceptible to electrophilic attack, provided the steric bulk of the substituents does not prevent the approach of the electrophile.

Table 2: Predicted Electronic Influence of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ | 4 | Strong Electron-Donating (Resonance) | Strong activation towards electrophilic substitution; directs to positions 3 and 5. |

| -CH₃ | 5 | Weak Electron-Donating (Inductive) | Weak activation; enhances electron density of the ring. |

Exploration of Bond-Forming and Bond-Cleaving Processes in Derivatization

Derivatization of this compound can be achieved through reactions that either form new bonds or cleave existing ones.

Bond-Forming Processes: The primary site for bond formation is the nucleophilic 4-amino group.

Acylation: Reaction with acyl chlorides or anhydrides would readily form the corresponding amides. This reaction is often catalyzed by bases and is a common method for derivatizing primary amines. acs.org

Alkylation: While the ring nitrogen is the more basic site, derivatization of the exocyclic amine via alkylation is possible. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a standard method for N-monoalkylation. researchgate.net

Suzuki Coupling: If the pyridine ring were functionalized with a halide, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, could be used to form new carbon-carbon bonds, attaching aryl or vinyl groups.

Bond-Cleaving Processes: The most significant bond-cleaving process involves the oxetane ring.

Hydrolysis: As discussed, both acid-catalyzed and enzymatic (mEH) hydrolysis cleave a C-O bond in the oxetane ring to produce a 1,3-diol. nih.govresearchgate.net This represents a major metabolic and potential synthetic transformation.

Reaction with other Nucleophiles: The oxetane ring can be opened by a variety of other nucleophiles under Lewis acidic conditions, including amines, thiols, and organometallic reagents, to install diverse functionalities at the termini of the resulting three-carbon chain. acs.org

These mechanistic principles provide a framework for predicting the chemical and metabolic fate of this compound and for designing synthetic routes to its derivatives.

Computational Chemistry and in Silico Studies of 5 Methyl 2 Oxetan 3 Yloxy Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine, these calculations can reveal the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are key to understanding its chemical behavior.

Studies on analogous aminopyridine systems demonstrate that DFT methods, such as B3LYP with a 6-311++G(2d,2p) basis set, can accurately predict geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, the key features of its electronic structure would be the interplay between the electron-donating amino and methyl groups and the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the oxetanyloxy group.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing reactive sites. In aminopyridines, the most negative potential is typically located on the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack. ijret.org Conversely, the amino group's hydrogen atoms would exhibit a positive potential, making them sites for nucleophilic interaction. ijret.org

| Descriptor | Predicted Trend for this compound | Rationale/Reference Analogy |

| HOMO Energy | Relatively High | Presence of electron-donating amino and methyl groups increases electron density. researchgate.net |

| LUMO Energy | Relatively Low | Pyridine ring is inherently electron-deficient. |

| HOMO-LUMO Gap (ΔE) | Moderate | Balance between electron-donating and withdrawing groups. A smaller gap indicates higher reactivity. ijret.org |

| Chemical Hardness (η) | Moderate | Inversely related to the HOMO-LUMO gap; indicates resistance to charge transfer. acs.org |

| Electrophilicity Index (ω) | Moderate | Measures the ability to accept electrons. acs.org |

| Most Negative ESP | Pyridine Ring Nitrogen | Common feature in pyridine derivatives, indicating the primary site for protonation and electrophilic attack. ijret.org |

This interactive table is based on general principles of quantum chemistry applied to aminopyridine analogues. Specific values would require dedicated DFT calculations for the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational landscapes and flexibility. nih.gov By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of a molecule and the energy barriers between them.

For this compound, the key sources of flexibility are the rotation around the C2-O bond (connecting the pyridine ring to the oxetane) and the C-O-C bonds within the ether linkage, as well as the puckering of the oxetane (B1205548) ring itself. An MD simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angles to identify the most stable rotamers.

The simulation would likely reveal that the orientation of the oxetane ring relative to the pyridine ring is not random but occupies a set of preferred, low-energy conformations. These conformations would be governed by a balance of steric hindrance (avoiding clashes between the oxetane hydrogens and the methyl or amino groups) and electronic effects, such as potential intramolecular hydrogen bonding or dipole-dipole interactions.

Analysis of the simulation trajectory would yield data on Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD of the backbone atoms would show how the core pyridine structure remains stable over the simulation time.

RMSF would highlight the most flexible parts of the molecule. Higher RMSF values are expected for the oxetane ring and the linking oxygen atom compared to the more rigid pyridine core.

This conformational flexibility can be critical for the molecule's ability to interact with biological targets, as it may need to adopt a specific conformation to fit into a binding pocket. nih.gov

| Structural Feature | Expected Flexibility (RMSF) | Description of Motion |

| Pyridine Ring | Low | The aromatic ring is rigid, serving as a stable scaffold. |

| Methyl Group | Moderate | Rotation around the C-C single bond. |

| Amino Group | Moderate | Rotation and potential pyramidal inversion. |

| Oxetane-Pyridine Linkage | High | Rotation around the C(pyridine)-O and O-C(oxetane) bonds will be the dominant source of conformational diversity. |

| Oxetane Ring | Moderate-High | The four-membered ring undergoes puckering motions. |

This interactive table outlines the expected dynamic behavior of different molecular fragments based on general principles of MD simulations.

Theoretical Studies of pKa Modulation by the Oxetane Motif

The basicity of the 4-amino group and the pyridine ring nitrogen, quantified by their pKa values, is a critical physicochemical property. Computational methods can accurately predict pKa values by calculating the free energy change of protonation using thermodynamic cycles. nih.gov

The introduction of the oxetane motif at the 2-position is expected to significantly modulate the basicity of the aminopyridine core. The oxetane ring is known to exert a strong inductive electron-withdrawing effect due to the high electronegativity of its ether oxygen. This effect decreases the pKa of nearby basic functional groups. The magnitude of this effect is distance-dependent, being strongest when the basic group is alpha to the oxetane and weakening with increasing distance.

In this compound, the 4-amino group is gamma to the oxetane ring (connected via C2-O-C3-C4), and the pyridine nitrogen is alpha to the C2-O bond.

Pyridine Nitrogen (N1): The pKa of the pyridine nitrogen will be significantly lowered due to the proximate electron-withdrawing effect of the 2-(oxetan-3-yloxy) substituent.

4-Amino Group (C4-NH2): The pKa of the 4-amino group will also be reduced, though to a lesser extent than the pyridine nitrogen, as the inductive effect is transmitted through the pyridine ring. Compared to 5-methylpyridin-4-amine, the presence of the 2-oxetanyloxy group will render the 4-amino group less basic.

Theoretical pKa prediction studies on aminopyridines often employ ab initio methods combined with a polarizable continuum model (PCM) to account for solvation effects. nih.gov These studies have shown that electronegative substituents decrease the pKa of the 4-amino group. nih.gov The oxetanyloxy group acts as such an electronegative substituent.

| Basic Center | Reference Compound | Predicted pKa Change | Reason |

| Pyridine Nitrogen | Pyridine (pKa ≈ 5.2) | Decrease | Strong inductive electron-withdrawal from the adjacent 2-(oxetan-3-yloxy) group. |

| 4-Amino Group | 4-Aminopyridine (B3432731) (pKa ≈ 9.2) | Decrease | Inductive withdrawal from the 2-substituent transmitted through the ring, reducing the electron density on the exocyclic nitrogen. nih.gov |

This interactive table summarizes the predicted influence of the oxetane moiety on the basicity of the nitrogen centers.

Computational Design of Analogues and Prediction of Synthetic Accessibility

Computational tools are invaluable for the rational design of new analogues of this compound and for assessing their potential for successful laboratory synthesis. nih.gov

Design of Analogues: In silico design strategies can be employed to explore chemical space around the core scaffold. nih.govcmjpublishers.com This involves systematically modifying different parts of the molecule and computationally evaluating the properties of the resulting virtual compounds. For instance:

Oxetane Ring Substitution: Analogues could be designed with substituents on the 2 or 4 positions of the oxetane ring to probe steric and electronic effects.

Pyridine Ring Substitution: The methyl group at the 5-position could be replaced with other small alkyl groups, halogens, or hydrogen-bonding moieties.

Linker Modification: The ether linkage could be replaced with alternative linkers, such as an amino or thioether group, to alter flexibility and electronic properties.

The designed analogues would then be subjected to computational screening for properties like predicted pKa, conformational profile, and electronic descriptors to identify candidates with potentially improved characteristics. mdpi.com

Prediction of Synthetic Accessibility: A significant challenge in drug design is ensuring that computationally designed molecules can be synthesized efficiently. Several computational algorithms have been developed to predict a synthetic accessibility (SA) score. researchgate.net These scores are typically based on a fragment analysis of the molecule and a comparison to the structures of known, easily synthesized compounds. An SA score generally ranges from 1 (very easy to make) to 10 (very difficult to make). researchgate.net

For analogues of this compound, the SA score would be influenced by:

Complexity of the Scaffold: The fusion of the substituted pyridine and oxetane rings is a key factor.

Availability of Building Blocks: The synthetic accessibility is highly dependent on the commercial availability and cost of substituted oxetane and pyridine precursors.

Number of Chiral Centers: Introduction of new stereocenters increases synthetic complexity.

Machine learning models can also be used to predict viable synthetic routes or to identify potential problematic reaction steps, guiding chemists toward more efficient synthetic strategies. chemrxiv.orgpolicyrj.com For this particular scaffold, key synthetic challenges would involve the formation of the ether linkage between the pyridine and oxetane rings, a reaction that would be a primary focus of any synthetic accessibility analysis.

| Analogue Design Strategy | Property to Modulate | Potential Synthetic Challenge |

| Varying Pyridine R-group (at C5) | Lipophilicity, H-bonding | Availability of corresponding 2-hydroxy-5-substituted pyridines. |

| Substitution on Oxetane Ring | Steric bulk, solubility | Limited commercial availability of substituted oxetan-3-ol (B104164) building blocks. |

| Isomeric Linkage (e.g., 3-oxy) | Conformational profile, pKa | Synthesis of the required 3-hydroxy- or 4-aminopyridine precursors. |

| Bioisosteric Replacement of Oxetane | Physicochemical properties | Synthesis of alternative heterocyclic ethers (e.g., tetrahydrofuran). |

This interactive table outlines potential strategies for designing analogues and highlights associated synthetic considerations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Analogues of 5 Methyl 2 Oxetan 3 Yloxy Pyridin 4 Amine

Systematic Modification of the Oxetane (B1205548) Substructure and its Impact on Intrinsic Molecular Properties

The oxetane substructure is a versatile tool for modulating a compound's intrinsic properties. Its impact extends from basic physicochemical characteristics like stability and polarity to more complex roles in bioisosterism and conformational control. acs.orgacs.orgnih.gov

Investigation of Oxetane Position and Substitution Patterns on Stability and Polarity

The stability of the oxetane ring is highly dependent on its substitution pattern. Early concerns about the potential chemical instability of the strained four-membered ring have been largely mitigated by studies demonstrating that stability is strongly linked to substitution. acs.org A general principle is that 3,3-disubstituted oxetanes exhibit the greatest stability. acs.orgnih.gov This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles, preventing ring-opening reactions. nih.gov Conversely, oxetanes substituted with electron-donating groups at the C2 position are more likely to be unstable. nih.gov The presence of an internal nucleophile, such as an alcohol or amine, within a 3,3-disubstituted oxetane can, however, facilitate ring-opening under acidic conditions. acs.orgnih.gov

The inherent polarity of the oxetane ring, conferred by the electronegative oxygen atom, is a key feature exploited in drug design. nih.govacs.org This polarity can enhance aqueous solubility and reduce lipophilicity, which are often desirable modifications to improve a compound's pharmacokinetic profile. acs.orgresearchgate.net The introduction of an oxetane can increase a molecule's polarity without a significant increase in molecular weight, offering an efficient way to modulate properties like LogD. nih.govnih.gov

| Substitution Pattern | General Stability | Rationale |

| 3,3-disubstituted | High | Steric blocking of nucleophilic attack on the C-O σ* antibonding orbital. nih.gov |

| 3-monosubstituted | Moderate to High | More stable than 2-monosubstituted derivatives. acs.org |

| 2-monosubstituted | Lower | More susceptible to metabolic degradation compared to 3-substituted analogues. acs.org |

| Internal Nucleophile | Potentially Lower | Can readily ring-open under acidic conditions, even with 3,3-disubstitution. acs.orgnih.gov |

This table provides a generalized overview of oxetane stability based on substitution patterns.

Oxetane as a Bioisostere for Carbonyl and Gem-Dimethyl Groups in Conformational Control

The oxetane motif has been successfully employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved drug-like properties. acs.orgresearchgate.netnih.gov As an isostere of a gem-dimethyl group, the oxetane occupies a similar molecular volume but introduces polarity, which can lead to enhanced aqueous solubility and metabolic stability. nih.govresearchgate.net Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net

When substituting a carbonyl group, the oxetane offers a similar dipole moment, hydrogen-bonding ability, and oxygen lone pair orientation. acs.orgbeilstein-journals.orgnih.gov However, the oxetane is significantly more stable to enzymatic attack and is not susceptible to α-deprotonation or epimerization, which can be metabolic liabilities for carbonyl compounds. acs.orgbeilstein-journals.org This substitution can improve metabolic stability and increase the three-dimensionality (sp³-richness) of a molecule. acs.orgacs.org Furthermore, the incorporation of an oxetane into an aliphatic chain can alter conformational preferences, favoring synclinal arrangements over the antiplanar arrangements often seen with ketones. researchgate.net

| Bioisosteric Replacement | Property Comparison | Impact on Drug Candidate |

| gem-Dimethyl Group | Similar volume, increased polarity. nih.govresearchgate.net | Enhances aqueous solubility, can improve metabolic stability. researchgate.net |

| Carbonyl Group | Similar dipole, H-bonding, and lone pair orientation. acs.orgacs.org | Increases metabolic stability against enzymatic attack, increases three-dimensionality, and can alter conformational preferences. acs.orgresearchgate.net |

This table summarizes the properties and impact of using oxetane as a bioisostere.

SAR of the Substituted Pyridine (B92270) Core in 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine Analogues

Structure-activity relationship studies on various pyridine derivatives have shown that the nature and position of substituents are crucial for biological activity. nih.gov For example, in a series of 3,5-diacyl-2,4-dialkylpyridine derivatives, ethyl groups at the 2- and 4-positions were favored over methyl groups for affinity at the A₃ adenosine (B11128) receptor. nih.gov Similarly, the type of acyl substituent at the 3- and 5-positions significantly impacted potency and selectivity. nih.gov In other antibacterial contexts, the presence and orientation of methyl groups on aromatic rings attached to a pyridine moiety significantly affected activity. nih.gov The introduction of electron-withdrawing groups to an aromatic ring attached to a pyridine core has also been shown to enhance inhibitory processes in certain contexts. nih.gov While direct SAR studies on the title compound are not extensively published, these general principles suggest that modifications to the methyl group at the 5-position and the amine at the 4-position would be critical for modulating target engagement and physicochemical properties.

Role of the Amine Functionality in SAR and Basicity Attenuation by Oxetane

The amine functionality is often a key pharmacophoric element, participating in hydrogen bonding and other interactions with biological targets. nih.gov However, the basicity of amines can lead to undesirable effects, such as poor selectivity, off-target toxicity (e.g., hERG inhibition), or unwanted tissue accumulation. nih.govnih.gov

A primary role of the oxetane ring, when placed in proximity to an amine, is the attenuation of basicity. acs.org The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma-bonding framework, significantly reducing the pKa of a nearby amine. The magnitude of this effect is distance-dependent, as demonstrated by systematic studies.

| Position of Oxetane Relative to Amine | Approximate pKaH Reduction (units) |

| α | 2.7 |

| β | 1.9 |

| γ | 0.7 |

| δ | 0.3 |

Data sourced from references nih.govacs.org. This table illustrates the distance-dependent inductive effect of the oxetane ring on amine basicity.

This tactical placement of an oxetane allows medicinal chemists to fine-tune amine basicity. nih.gov For example, in the optimization of one drug candidate, introducing an oxetane moiety reduced the pKa from 7.6 to a lower value, which eliminated hERG inhibition. nih.gov In another case, replacing an ethyl group on a piperazine (B1678402) with an oxetane reduced the calculated pKaH from 8.0 to 6.4, which doubled the cell-based selectivity of the compound while maintaining metabolic stability. acs.orgnih.gov The oxetane can thus serve as a critical control element for both conformation and basicity. acs.org

Correlation of Structural Features with Metabolic Stability and Clearance Mechanisms

Improving metabolic stability and reducing clearance are common objectives in drug optimization. The incorporation of an oxetane is a recognized strategy to achieve these goals. acs.orgnih.gov The small, polar oxetane can be used to block metabolically labile sites without significantly increasing lipophilicity or molecular weight. nih.govacs.org

Studies comparing matched molecular pairs have frequently shown that oxetane-containing analogues exhibit lower intrinsic clearance rates compared to their carbonyl or gem-dimethyl counterparts. acs.orgresearchgate.net For example, replacing a metabolically vulnerable morpholine (B109124) ring with a piperazine-oxetane moiety resulted in a more metabolically stable compound. acs.org Similarly, progression from carbocyclic rings to five- and six-membered oxygen heterocycles, and finally to oxetanes, led to an improvement in metabolic stability against human liver microsomes. acs.org

Advanced Analytical Methodologies for Research on 5 Methyl 2 Oxetan 3 Yloxy Pyridin 4 Amine

Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Detailed Structural Elucidation

Spectroscopic methods are indispensable for the detailed elucidation of the molecular structure of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the protons of the oxetane (B1205548) ring, and the amine protons. The chemical shifts and coupling patterns of the oxetane ring protons would be characteristic of their specific chemical environment. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the substituted pyridine ring carbons, the methyl carbon, and the carbons of the oxetane moiety.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹ researchgate.net. The C-N stretching vibrations of the aromatic amine would also be observable. The presence of the ether linkage (C-O-C) from the oxetane group would be confirmed by strong bands in the 1000-1300 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations characteristic of the pyridine ring would be visible around 1400-1600 cm⁻¹ researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring system in this compound is expected to give rise to characteristic UV absorption bands, which can be useful for quantitative analysis.

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in structural confirmation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the oxetane moiety or the methyl group, further corroborating the proposed structure. The fragmentation of the pyridine ring itself can also yield characteristic ions acs.orgnist.gov.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for pyridine ring protons, methyl protons, oxetane ring protons, and amine protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyridine ring, methyl group, and oxetane ring. |

| IR (cm⁻¹) | N-H stretching (amine), C-O-C stretching (ether), C=C and C=N stretching (pyridine ring). |

| Mass Spec. | Molecular ion peak (M+) and characteristic fragment ions. |

Chromatographic Methods (HPLC, GC, SFC) for Purity, Isolation, and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyridine derivatives. helixchrom.comhelixchrom.com A reversed-phase HPLC method would be suitable for determining the purity of this compound. The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a buffer, would be critical for achieving good separation. dtic.milresearchgate.net UV detection is commonly used for pyridine-containing compounds due to their strong UV absorbance. dtic.mil

Gas Chromatography (GC) is another valuable tool, particularly for assessing the presence of volatile impurities. cdc.govtandfonline.com Due to the relatively high boiling point expected for this compound, a high-temperature GC method with a suitable capillary column would be necessary. Mass spectrometry is often coupled with GC (GC-MS) to provide definitive identification of separated components. tandfonline.comrestek.com

Supercritical Fluid Chromatography (SFC) offers an alternative to both HPLC and GC, often providing faster separations and using more environmentally friendly mobile phases. SFC can be particularly useful for the preparative separation and purification of the target compound.

Table 2: Typical Chromatographic Conditions for the Analysis of Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18, C8, or other suitable reversed-phase column | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis, MS |

| GC | Capillary column (e.g., DB-5, HP-1) | Helium, Hydrogen | FID, MS |

| SFC | Chiral or achiral packed columns | Supercritical CO₂ with co-solvents (e.g., methanol) | UV-Vis, MS |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring, the conformation of the oxetane ring, and the spatial relationship between these two moieties. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. If the compound is chiral, X-ray crystallography can also be used to determine its absolute configuration. The crystal system and space group would also be determined, providing fundamental information about the symmetry of the crystal lattice. mdpi.comeurjchem.com

Table 3: Representative Data Obtainable from X-ray Crystallography of a Substituted Pyridine

| Parameter | Typical Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between three connected atoms |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Hydrogen Bonding | Geometry and network of intermolecular hydrogen bonds |

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Analysis

Understanding the formation and reactivity of this compound can be greatly enhanced by the use of advanced in situ monitoring techniques. These methods allow for the real-time observation of a chemical reaction as it proceeds, providing valuable insights into reaction mechanisms, kinetics, and the formation of intermediates.

In Situ NMR Spectroscopy can be employed to monitor the progress of the synthesis of this compound. By acquiring NMR spectra at regular intervals during the reaction, the disappearance of starting materials and the appearance of the product and any intermediates can be tracked quantitatively. nih.gov This data can be used to determine reaction rates and optimize reaction conditions.

In Situ IR and Raman Spectroscopy are also powerful tools for reaction monitoring. The changes in the vibrational spectra can be correlated with the consumption of reactants and the formation of products. These techniques are particularly useful for studying reactions in solution and can be implemented using fiber-optic probes.

Kinetic Analysis using the data obtained from in situ monitoring allows for the determination of the reaction order, rate constants, and activation energy. researchgate.netresearchgate.net This information is crucial for understanding the reaction mechanism and for scaling up the synthesis of this compound. Spectrophotometric methods can also be employed for kinetic studies if the reactants and products have distinct UV-Vis absorption profiles. researchgate.net

Challenges, Limitations, and Future Research Perspectives for 5 Methyl 2 Oxetan 3 Yloxy Pyridin 4 Amine Derivatives

Overcoming Synthetic Hurdles and Expanding the Repertoire of Oxetane (B1205548) Building Blocks

A significant challenge in the development of derivatives of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine is the restricted synthetic accessibility of appropriately functionalized oxetane precursors. chemrxiv.orgchemrxiv.org The synthesis of diverse oxetane-containing compounds is often hampered by a limited selection of commercially available and readily preparable oxetane building blocks. acs.org This scarcity restricts the structural variety that can be explored in drug discovery programs, which heavily rely on the rapid generation of analogues for structure-activity relationship (SAR) studies. acs.org

Historically, the synthesis of the oxetane ring itself or its incorporation into molecules was considered synthetically intractable for many years. acs.orgnih.gov While significant advances have been made, accessing specific substitution patterns, particularly beyond the common 3-amino-oxetane and oxetan-3-one building blocks, remains a considerable synthetic challenge. acs.orgnih.gov For instance, creating derivatives of this compound with varied substituents on the oxetane ring requires robust and versatile synthetic methodologies that are not yet commonplace.

Future research must focus on developing novel, scalable synthetic routes to a wider array of functionalized oxetanes. rsc.org This includes creating building blocks with diverse functionalities that can be readily coupled to the pyridine (B92270) core or modified post-synthesis. Efforts to develop late-stage oxetane installation methods could also prove valuable, allowing for the introduction of the oxetane ring at the final stages of a synthetic sequence, thereby circumventing potential degradation of the strained ring during multi-step syntheses. acs.orgnih.gov The development of new reagents, such as oxetane sulfonyl fluorides for coupling with nucleophiles or decarboxylative strategies for linking oxetane amino acids to aryl halides, represents promising steps in this direction. acs.org

Addressing Oxetane Ring Stability Challenges under Diverse Reaction Conditions

The inherent ring strain of the oxetane moiety (approximately 106 kJ·mol⁻¹) renders it susceptible to ring-opening reactions, posing a significant stability challenge. acs.orgchemrxiv.org This instability is particularly pronounced under acidic conditions but can also be a concern at high temperatures or during harsh reaction steps in a multi-step synthesis. acs.orgnih.gov While the notion of oxetanes being categorically unstable to acid is a misconception, their stability is highly dependent on the substitution pattern on the ring. nih.gov

Generally, 3,3-disubstituted oxetanes exhibit greater stability because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, which is necessary for ring opening. nih.gov However, even in these more stable systems, the presence of an internal nucleophile, such as a nearby alcohol or amine, can facilitate ring-opening under acidic conditions. acs.orgnih.gov This is a critical consideration for derivatives of this compound, where the aminopyridine nitrogen could potentially interact with the oxetane ring under certain pH conditions.

A comprehensive understanding of the oxetane core's tolerance to a wide range of reaction conditions is crucial for synthetic planning. chemrxiv.orgchemrxiv.org Research has demonstrated that the oxetane ring can be compatible with numerous transformations, including reductions, oxidations, acylations, and certain C-C bond-forming reactions, provided the conditions are carefully optimized, often requiring lower temperatures. chemrxiv.org

| Reaction Type | Conditions/Reagents | Oxetane Ring Stability | Reference |

|---|---|---|---|

| Esterification | Basic conditions (e.g., alkyl halides, Hunig's base) | Stable | chemrxiv.org |

| Esterification | Acidic conditions (e.g., HCl in alcohol) | Decomposition/Ring-opening | chemrxiv.org |

| Ester Hydrolysis | Basic conditions | Stable and efficient | chemrxiv.org |

| Ester Hydrolysis | Acidic catalysis | Ring-opening and byproduct formation | chemrxiv.org |

| Ester Reduction | LiAlH4 at T > 0 °C | Decomposition | chemrxiv.org |

| Ester Reduction | LiAlH4 at -30 to -10 °C | Successful, ring intact | chemrxiv.org |

| Deoxyfluorination | DAST, morph-DAST at –78 to 0 °C | Stable, ring intact | chemrxiv.org |

| Catalytic Hydrogenation | H2/Pd catalyst | Stable | nih.gov |

Future work should continue to map the chemical stability profile of various oxetane substitution patterns under a broad set of synthetic conditions to guide chemists in designing robust synthetic routes. chemrxiv.org

Development of Robust Predictive Models for Structure-Property Relationships

A significant limitation in the field is the scarcity of comprehensive datasets detailing the properties of oxetane-containing compounds. acs.orgnih.gov This lack of data hampers the development of robust, data-driven predictive models for structure-property relationships (SPRs) and quantitative structure-activity relationships (QSAR). acs.orgnih.govnih.gov Such models are essential in modern drug discovery for virtually screening compounds and prioritizing synthetic efforts toward candidates with the most promising profiles.

For instance, predicting the metabolic fate of oxetane derivatives—whether they are cleared by microsomal epoxide hydrolase (mEH) or cytochrome P450 (CYP) enzymes—is challenging and appears to be highly substrate-specific. acs.orgnih.gov The ability to predict such outcomes based on molecular structure would be invaluable. Similarly, predicting the precise impact of an oxetane substituent on a molecule's pKa, LogD, and solubility remains largely empirical.

The future in this area lies in the application of machine learning and deep learning algorithms to larger and more diverse datasets of oxetane-containing molecules. qmul.ac.uknih.gov By systematically generating data on the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of a wide range of oxetane derivatives, it will be possible to train more accurate and interpretable predictive models. nih.govmdpi.com These models could incorporate topological indices, molecular descriptors, and quantum mechanical calculations to link chemical structures to biological activities and properties, ultimately accelerating the design of new derivatives of this compound with optimized therapeutic characteristics. nih.govmdpi.comrsc.org

Exploration of Novel Chemical Reactivity and Transformative Pathways

While the stability of the oxetane ring is often a primary concern, its inherent strain can also be harnessed for productive chemical transformations. The propensity of the ring to undergo opening or expansion reactions can be exploited to create novel molecular architectures that would be difficult to access through other means. acs.org

One area of emerging interest is the use of the oxetane ring as a directing group in chemical reactions. Research has demonstrated that the oxetane unit can effectively direct the ortho-lithiation of attached pyridine rings. nih.govrsc.org This regioselective functionalization provides a powerful and rapid method for introducing a wide variety of substituents at the C-4 position of the pyridine ring, adjacent to the oxetane group. rsc.orgrsc.org This strategy offers a direct pathway to novel derivatives of this compound, enabling systematic exploration of the chemical space around the core scaffold.

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| C2Cl6 | 4-Chloro-3-(oxetan-3-yl)pyridine | 75 | rsc.org |

| (PhS)2 | 4-(Phenylthio)-3-(oxetan-3-yl)pyridine | 91 | rsc.org |

| I2 | 4-Iodo-3-(oxetan-3-yl)pyridine | 79 | rsc.org |

| DMF | 3-(Oxetan-3-yl)picolinaldehyde | 76 | rsc.org |

| PhNCO | N-Phenyl-3-(oxetan-3-yl)picolinamide | 74 | rsc.org |

Future research should continue to explore the unique reactivity of the oxetane ring. This includes investigating novel ring-opening reactions with diverse nucleophiles to generate functionalized diol-containing pyridines, as well as developing new catalytic methods for ring expansion to access larger heterocyclic systems. acs.org Such explorations will not only expand the synthetic toolkit but also open doors to new classes of compounds derived from the oxetane-pyridine scaffold.

Emerging Research Avenues and Underexplored Applications for Oxetane-Containing Pyridine Amines

The application of oxetane-containing pyridine amines is a rapidly evolving field with significant potential in drug discovery. The oxetane moiety is increasingly used as a "magic methyl" alternative or a bioisostere for other common functional groups like gem-dimethyl and carbonyl groups. acs.orgresearchgate.net This substitution can lead to substantial improvements in key drug-like properties.

| Property Improved | Mechanism/Effect | Reference |

|---|---|---|

| Aqueous Solubility | Increases polarity and hydrogen bond accepting capability. | acs.org |

| Metabolic Stability | Can block metabolically labile sites; less prone to oxidation than electron-rich heterocycles. | acs.orgacs.org |

| Lipophilicity (LogD) | Can be fine-tuned; often reduces lipophilicity compared to carbocyclic analogues. | nih.gov |

| Amine Basicity (pKa) | Inductive electron-withdrawing effect reduces pKa of adjacent amines. | nih.gov |

| Molecular Geometry | Increases sp3 character and three-dimensionality ("non-flatness"). | nih.gov |

An emerging area of research is the tactical use of the oxetane's strong inductive electron-withdrawing effect. Placing an oxetane ring adjacent to a basic nitrogen atom can significantly reduce its pKa, which can be advantageous for mitigating issues related to high basicity, such as hERG inhibition or poor cell permeability. nih.gov For derivatives of this compound, this effect could be used to precisely modulate the basicity of the aminopyridine system.

Future applications could focus on leveraging the oxetane-pyridine amine scaffold to target specific enzyme classes. For example, incorporating this motif into kinase inhibitors has shown promise for improving selectivity and pharmacokinetic profiles. nih.gov Further exploration is warranted in areas such as inhibitors of matrix metalloproteinases (MMPs) and respiratory syncytial virus (RSV) L protein, where oxetane-containing compounds have demonstrated significant potential. nih.gov The unique combination of the hydrogen-bonding capabilities of the aminopyridine and the property-modulating effects of the oxetane makes this scaffold a highly attractive starting point for developing novel therapeutics against a wide range of biological targets.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-methyl-2-(oxetan-3-yloxy)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridine C2 position using oxetan-3-ol derivatives. For example, coupling reactions involving halogenated pyridines (e.g., 2-chloro-4-aminopyridine derivatives) with oxetane-containing nucleophiles under basic conditions (e.g., NaOH in dichloromethane) are common . Protecting groups like tert-butyl carbamate (Boc) may stabilize reactive intermediates during synthesis . Optimization should focus on temperature control (0°C to room temperature), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for cross-coupling) to improve yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) modifiers for retention time analysis (e.g., 1.25 minutes under SMD-TFA05 conditions) . Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight (e.g., observed [M+H]+ peaks). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, resolves the oxetane ring’s protons (δ 4.5–5.5 ppm) and pyridine backbone signals. Compare data with structurally related compounds like 4-methoxy-6-methylpyridin-2-amine for validation .

Advanced Research Questions

Q. What strategies can mitigate instability of the oxetane ring in this compound under varying pH and temperature conditions?

- Methodological Answer : The oxetane ring’s sensitivity to acidic/basic hydrolysis requires stabilizing formulations. Conduct accelerated stability studies at 40°C/75% RH and monitor degradation via HPLC. Buffered solutions (pH 6–7) and lyophilization can reduce hydrolysis. Co-crystallization with stabilizing agents (e.g., cyclodextrins) or steric hindrance via substituent modification (e.g., methyl groups at C5) may enhance stability .

Q. How can researchers predict and validate the biological activity of this compound, given its structural analogs?

- Methodological Answer : Leverage structure-activity relationship (SAR) data from kinase inhibitors like SB-202190, which share pyridine-amine scaffolds. Perform in silico docking studies using p38 MAP kinase or JAK2 crystal structures (PDB IDs) to predict binding affinity . Validate via enzymatic assays (e.g., IC determination) and cellular models (e.g., cytokine inhibition in macrophages) .

Q. How should contradictory data on synthetic yields or biological activity be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, reagent purity >95%). Use design of experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent purity). For biological discrepancies, validate assay protocols (e.g., positive controls like Fedratinib for JAK2 inhibition) and ensure cell-line consistency (e.g., HEK293 vs. primary cells) .

Q. What computational methods are suitable for modeling the reactivity of the oxetane-pyridine hybrid?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the oxetane ring’s electronic effects on pyridine reactivity. Molecular dynamics (MD) simulations predict solvation effects and conformational stability. Compare with experimental data from related compounds, such as tert-butyl-protected pyridines, to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.